2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione is a complex organic compound that combines the structural features of anthracene, piperazine, and sulfonyl groups
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit human carbonic anhydrase , which plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.
Mode of Action
It is suggested that similar compounds inhibit human carbonic anhydrase by interfering with the dna religation process .
Biochemical Pathways
Inhibition of human carbonic anhydrase can affect a variety of physiological processes, including respiration, electrolyte balance, and ph regulation .
Result of Action
Similar compounds have been found to cause dna damage that can lead to cell cycle arrest and/or cell death by apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of anthracene-9,10-dione, which is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated anthracene-9,10-dione is then reacted with 4-benzylpiperazine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonylated anthraquinones, while substitution reactions could introduce new functional groups onto the piperazine or anthracene moieties .
Scientific Research Applications
2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, including organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in structure due to the piperazine group, but differs in the core structure and functional groups.
(Z)-1-((1-Hydroxypenta-2,4-dien-1-yl)oxy)anthracene-9,10-dione: Shares the anthracene-9,10-dione core but has different substituents.
Uniqueness
2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione is unique due to the combination of its sulfonyl, piperazine, and anthracene moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)sulfonylanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c28-24-20-8-4-5-9-21(20)25(29)23-16-19(10-11-22(23)24)32(30,31)27-14-12-26(13-15-27)17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFTWKCZXLGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.